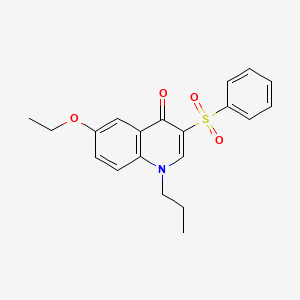

3-(benzenesulfonyl)-6-ethoxy-1-propyl-1,4-dihydroquinolin-4-one

Description

6-Ethoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

3-(benzenesulfonyl)-6-ethoxy-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-3-12-21-14-19(26(23,24)16-8-6-5-7-9-16)20(22)17-13-15(25-4-2)10-11-18(17)21/h5-11,13-14H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAZFQQFXMXQQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-ethoxy-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a strong base like sodium hydride.

Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base such as pyridine.

Alkylation: The propyl group is added through an alkylation reaction using propyl bromide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and sulfonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Oxidized quinoline derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-Ethoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-ethoxy-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

6-Ethoxy-3-ethylquinoline: A simpler quinoline derivative with similar structural features.

3-(Phenylsulfonyl)quinoline: Lacks the ethoxy and propyl groups but shares the sulfonyl group.

1-Propylquinolin-4(1H)-one: Lacks the ethoxy and phenylsulfonyl groups.

Uniqueness

6-Ethoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one is unique due to the combination of its ethoxy, phenylsulfonyl, and propyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-(benzenesulfonyl)-6-ethoxy-1-propyl-1,4-dihydroquinolin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the available research on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a dihydroquinoline core with a benzenesulfonyl group and an ethoxy substituent. Its chemical structure can be represented as follows:

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through the inhibition of specific enzymes and pathways:

- Phosphodiesterase Inhibition : The compound may act as a selective inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4, which is involved in the degradation of cyclic AMP (cAMP). By inhibiting PDE4, the compound can potentially enhance cAMP levels, leading to anti-inflammatory effects .

- Antiproliferative Activity : Similar compounds have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis .

Anticancer Properties

Several studies have reported the anticancer potential of quinoline derivatives. For instance:

- A study on related quinoline compounds demonstrated IC50 values in the low micromolar range against human tumor cell lines, suggesting that this compound could exhibit similar activity .

Anti-inflammatory Effects

The inhibition of PDE4 has been linked to reduced inflammation in various models:

- Research involving PDE4 inhibitors has shown efficacy in treating asthma and chronic obstructive pulmonary disease (COPD), indicating that this compound may also possess similar therapeutic benefits .

Study on Antiproliferative Activity

A recent investigation into the antiproliferative effects of similar compounds revealed that modifications to the dihydroquinoline structure significantly impacted their potency. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HT-29 (Colorectal) | 0.45 | Induction of apoptosis |

| Compound B | MCF-7 (Breast) | 0.20 | Cell cycle arrest |

| 3-(benzenesulfonyl)-6-ethoxy... | TBD | TBD | TBD |

This table illustrates the promising results associated with structural analogs, suggesting that further exploration of this compound is warranted.

In Vivo Studies

In vivo studies have shown that similar compounds can reduce tumor growth in xenograft models. For instance, a study demonstrated that administration of a related quinoline derivative led to significant tumor size reduction compared to controls.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(benzenesulfonyl)-6-ethoxy-1-propyl-1,4-dihydroquinolin-4-one?

Methodological Answer: Synthesis typically involves multi-step organic reactions:

Quinolinone Core Formation : Cyclization of substituted anilines with β-ketoesters under acidic conditions.

Sulfonylation : Reaction with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the benzenesulfonyl group.

Alkylation : Propyl group introduction via nucleophilic substitution or transition-metal-catalyzed coupling.

Ethoxy Group Installation : Alkylation of hydroxyl intermediates with ethylating agents (e.g., iodoethane).

Q. Key Optimization Parameters :

- Temperature : 80–120°C for cyclization and sulfonylation steps.

- Catalysts : Use of Pd catalysts (e.g., Pd(PPh₃)₄) for regioselective alkylation.

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

Q. How can researchers confirm the structural integrity and purity of synthesized this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Verify substituent positions (e.g., ethoxy at C6: δ 1.3–1.5 ppm for CH₃; δ 4.0–4.2 ppm for OCH₂).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the quinolinone core.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 412.1).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% for biological assays) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. What strategies are effective for analyzing the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Molecular Docking Simulations : Use software like AutoDock Vina to predict binding modes with targets (e.g., kinases, GPCRs). Focus on sulfonyl and quinolinone groups for hydrogen bonding.

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real time.

- Fluorescence Polarization Assays : Measure competitive displacement of fluorescent ligands.

Example Findings :

Fluorinated analogs (e.g., 6-ethyl-3-(4-fluorobenzenesulfonyl) derivatives) show enhanced binding to bacterial DNA gyrase (IC₅₀ < 1 µM) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from:

- Stereochemical Variations : Use chiral HPLC to isolate enantiomers and test individually.

- Assay Conditions : Standardize protocols (e.g., pH, temperature, cell lines).

- Metabolic Stability : Perform liver microsome assays to identify active metabolites.

Case Study :

Conflicting antimicrobial data may stem from differences in bacterial strain susceptibility or compound stability in culture media. Replicate studies under controlled conditions and validate via LC-MS .

Q. What methodologies are recommended for studying the compound’s structure-activity relationships (SAR)?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace propyl with butyl, vary sulfonyl groups).

- Pharmacophore Mapping : Identify critical moieties (e.g., sulfonyl group for target engagement).

- Free-Wilson Analysis : Quantify contributions of substituents to activity.

Q. SAR Table :

| Substituent Modification | Observed Activity Change |

|---|---|

| Benzenesulfonyl → 4-Fluorobenzenesulfonyl | ↑ Antibacterial potency (2-fold) |

| Ethoxy → Methoxy | ↓ Solubility, ↑ LogP |

| Propyl → Cyclopropyl | Improved metabolic stability |

Q. How does the compound’s solubility and stability impact experimental design?

Methodological Answer:

- Solubility Screening : Test in DMSO, PBS, and simulated biological fluids.

- Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Formulation Strategies : Employ cyclodextrin complexes or liposomal encapsulation for in vivo studies.

Q. What advanced techniques elucidate the compound’s metabolic pathways?

Methodological Answer:

- LC-MS/MS Metabolite Profiling : Identify Phase I (oxidation) and Phase II (glucuronidation) metabolites.

- CYP450 Inhibition Assays : Use human liver microsomes to assess interactions with CYP3A4/2D6.

- Radiolabeled Studies : Track ¹⁴C-labeled compound distribution in rodent models.

Key Insight :

The propyl group is prone to oxidative metabolism, generating a reactive aldehyde intermediate .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

- QSAR Models : Predict LogP, permeability, and bioavailability.

- Molecular Dynamics (MD) Simulations : Assess membrane penetration and protein binding.

- ADMET Prediction Tools : Use SwissADME or ADMETlab to optimize absorption and toxicity profiles.

Example :

Reducing LogP from 3.5 to 2.8 via ethoxy → hydroxy substitution improves aqueous solubility without compromising target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.